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molecular formula C11H8Cl2O4 B8327016 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid

1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid

Cat. No. B8327016
M. Wt: 275.08 g/mol
InChI Key: HXXMVLFWTAYWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765801B2

Procedure details

A mixture of 31.0 kg 1-(3,4-dichlorophenyl)-1,2-cyclopropane-dicarboxylic acid dimethyl ester (from Step 2), 40 L water, 35 kg methanol and 18.0 kg 50% caustic soda was warmed to 70-75° C. (under reflux) and maintained at 70-75° C. for 1.5 hours. 10 L water was then added, and the mixture was kept at 75-77° C. for an additional 2 hours. Methanol was slowly distilled off in vacuo to 70° C. to give a heavy suspension, which was then mixed with 80 L water to effect solution. The free dicarboxylic acid was precipitated with 31 kg of 32% hydrochloric acid and extracted with 100 kg ethyl acetate. The lower aqueous phase was separated and washed with 20 kg ethyl acetate. The combined organic phases were washed with 50 L water, and then saturated aqueous sodium chloride. Distillation in vacuo to 80° C. with full vacuum yielded a concentrate of 1-(3,4-dichlorophenyl)-1,2-cyclopropane-dicarboxylic acid, which was used “as is” for the next step, cyclization to the imide. A quantitative yield from the diester was assumed for calculation purposes.
Name
1-(3,4-dichlorophenyl)-1,2-cyclopropane-dicarboxylic acid dimethyl ester
Quantity
31 kg
Type
reactant
Reaction Step One
Quantity
35 kg
Type
reactant
Reaction Step One
Quantity
18 kg
Type
reactant
Reaction Step One
Name
Quantity
40 L
Type
solvent
Reaction Step One
Name
Quantity
80 L
Type
solvent
Reaction Step Two
Name
Quantity
10 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=2)[CH2:7][CH:6]1[C:8]([O:10]C)=[O:9])=[O:4].CO.[OH-].[Na+]>O>[Cl:19][C:14]1[CH:13]=[C:12]([C:5]2([C:3]([OH:4])=[O:2])[CH2:7][CH:6]2[C:8]([OH:10])=[O:9])[CH:17]=[CH:16][C:15]=1[Cl:18] |f:2.3|

Inputs

Step One
Name
1-(3,4-dichlorophenyl)-1,2-cyclopropane-dicarboxylic acid dimethyl ester
Quantity
31 kg
Type
reactant
Smiles
COC(=O)C1(C(C1)C(=O)OC)C1=CC(=C(C=C1)Cl)Cl
Name
Quantity
35 kg
Type
reactant
Smiles
CO
Name
Quantity
18 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
80 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(under reflux)
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 70-75° C. for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
Methanol was slowly distilled off in vacuo to 70° C.
CUSTOM
Type
CUSTOM
Details
to give a heavy suspension, which
CUSTOM
Type
CUSTOM
Details
The free dicarboxylic acid was precipitated with 31 kg of 32% hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 kg ethyl acetate
CUSTOM
Type
CUSTOM
Details
The lower aqueous phase was separated
WASH
Type
WASH
Details
washed with 20 kg ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with 50 L water
DISTILLATION
Type
DISTILLATION
Details
Distillation in vacuo to 80° C. with full vacuum
CUSTOM
Type
CUSTOM
Details
yielded
CONCENTRATION
Type
CONCENTRATION
Details
a concentrate of 1-(3,4-dichlorophenyl)-1,2-cyclopropane-dicarboxylic acid, which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C1(C(C1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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